3-(1,2-Oxazol-4-yl)piperidine hydrochloride
Description
Chemical Identity and IUPAC Nomenclature
This compound is systematically named according to IUPAC guidelines as 4-(piperidin-3-yl)-1,2-oxazole hydrochloride . The base structure consists of a six-membered piperidine ring (C₅H₁₁N) substituted at the 3-position with a 1,2-oxazole heterocycle (C₃H₃NO). The hydrochloride salt form enhances stability and solubility for laboratory applications.
Table 1: Key physicochemical properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃ClN₂O |
| Molecular Weight | 188.7 g/mol |
| CAS Registry Number | 2138084-10-1 |
| Salt Form | Hydrochloride |
| Heterocyclic Components | Piperidine, 1,2-oxazole |
The compound’s structural uniqueness arises from the spatial arrangement of the oxazole ring, which introduces both hydrogen-bonding capacity (via the oxygen and nitrogen atoms) and aromatic character. This duality enables interactions with biological targets such as enzymes and transmembrane receptors.
Historical Development in Heterocyclic Chemistry
The synthesis of this compound reflects broader advancements in heterocyclic chemistry during the late 20th and early 21st centuries. Piperidine derivatives have long been studied for their pharmacological potential, with early work focusing on alkaloid-inspired structures. The integration of oxazole rings—a five-membered aromatic system containing oxygen and nitrogen—emerged as a strategy to modulate bioactivity and metabolic stability.
Key milestones in its development include:
- 1990s : Methodological breakthroughs in cycloaddition reactions enabled efficient synthesis of 1,2-oxazole derivatives.
- 2005–2010 : Computational studies highlighted the oxazole-piperidine scaffold’s potential for kinase inhibition, spurring interest in oncology applications.
- Post-2015 : Automated flow chemistry techniques improved yields in large-scale production, making the compound accessible for high-throughput screening.
The compound’s historical trajectory parallels the pharmaceutical industry’s shift toward structurally complex small molecules. Its dual heterocyclic framework addresses challenges in blood-brain barrier penetration and target selectivity, making it a template for central nervous system (CNS) drug candidates.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H13ClN2O |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
4-piperidin-3-yl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-7(4-9-3-1)8-5-10-11-6-8;/h5-7,9H,1-4H2;1H |
InChI Key |
ZJMUFPFCTFTONN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CON=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Enamino Keto Esters
The most extensively documented method involves cyclizing β-enamino keto esters with hydroxylamine hydrochloride. In a representative procedure, tert-butyl (2R)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidine-1-carboxylate (4f) was synthesized in 35% yield via refluxing β-enamino ester 3f with hydroxylamine hydrochloride in methanol.
Mechanistic Insights :
- Enamine Formation : β-Keto esters (e.g., 2a–h) react with dimethylformamide dimethylacetal to form β-enamino intermediates (3a–h).
- Oxazole Cyclization : Hydroxylamine induces cyclization, eliminating water to form the 1,2-oxazole ring. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration.
Optimization Parameters :
Reduction of Piperidinone Derivatives
Patent literature discloses the reduction of 3-aminopiperidin-2-one hydrochloride to 3-aminopiperidine using lithium aluminum hydride (LiAlH4), a method adaptable to oxazole-containing analogs.
Procedure :
- Substrate Preparation : (R)-3-aminopiperidin-2-one hydrochloride (1 equiv) is suspended in tetrahydrofuran (THF).
- Reduction : LiAlH4 (1.6 equiv) is added at 35°C, followed by heating at 58–60°C for 6 h.
- Workup : The mixture is filtered through Celite®, and the product is isolated as the dihydrochloride salt via acidification.
Critical Factors :
- Equivalents of LiAlH4 : Excess reagent (>1.5 equiv) ensures complete reduction but risks over-reduction byproducts.
- Temperature Control : Maintaining ≤60°C prevents decomposition of the oxazole ring.
Reaction Optimization and Scalability
Solvent and Reagent Selection
| Parameter | Cyclization Method | Reduction Method |
|---|---|---|
| Solvent | Methanol | Tetrahydrofuran |
| Reagent | NH2OH·HCl | LiAlH4 |
| Temperature | 20–25°C (rt) or reflux | 58–60°C |
| Yield | 35–85% | 75–85% |
Challenges :
- Oxazole Stability : Prolonged heating above 70°C degrades the oxazole ring, necessitating precise temperature control.
- Byproduct Formation : Over-reduction in LiAlH4 reactions generates piperidine analogs without the oxazole substituent.
Stereochemical Control
Chiral pool strategies using enantiomerically pure starting materials are preferred. For example, (R)-2,5-diaminopentanoic acid hydrochloride serves as a precursor for (R)-3-aminopiperidine derivatives, preserving stereochemistry during cyclization and reduction.
Stereoselective Synthesis :
- Chiral β-Keto Esters : Starting from (R)-methyl 2,5-diaminopentanoate dihydrochloride, acetyl chloride mediates N-acetylation, followed by cyclization to yield enantiopure intermediates.
- Resolution Techniques : Chromatography on cellulose-SB or amylose-SA columns achieves enantiomeric excess >98% for critical intermediates.
Industrial-Scale Production
Large-scale synthesis (≥4 kg) employs:
- Batch Reactors : THF volumes are adjusted to maintain substrate concentrations ≤0.5 M to control exotherms during LiAlH4 additions.
- Filtration Protocols : Celite® filtration under nitrogen atmosphere prevents oxidation of sensitive intermediates.
Case Study :
A 4 kg batch of (R)-3-aminopiperidin-2-one hydrochloride reduced with 14 kg LiAlH4 in THF yielded 3.2 kg (80%) of (R)-3-aminopiperidine, isolated as the dihydrochloride salt after HCl treatment.
Analytical Characterization
Spectroscopic Data :
- 1H NMR (4f) : δ 1.37 (s, 9H, Boc CH3), 3.85 (s, 3H, OCH3), 8.49 (s, 1H, oxazole-H).
- IR : Peaks at 1719 cm⁻¹ (C=O ester) and 1682 cm⁻¹ (C=O Boc).
Purity Assessment :
- HPLC : >99% purity using water/acetonitrile + 0.1% formic acid on amylose-SA columns.
- X-ray Crystallography : Confirms regiochemistry of the oxazole ring in derivative 6b.
Applications in Drug Discovery
The compound serves as a precursor for dipeptidyl peptidase IV (DPP-IV) inhibitors. Functionalization at the piperidine nitrogen with aryl groups enhances target affinity.
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Oxazol-4-yl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different piperidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole or piperidine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry
3-(1,2-Oxazol-4-yl)piperidine hydrochloride is being explored for its potential therapeutic effects. Its oxazole structure contributes to its ability to modulate biological pathways, making it a candidate for drug development.
- Anticancer Activity : Similar oxazole derivatives have shown significant cytotoxic effects against cancer cell lines. For instance, studies indicate that modifications to the oxazole ring can enhance anticancer properties, suggesting that this compound may exhibit similar effects due to its structural characteristics .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly in the context of neurodegenerative diseases. Piperidine derivatives are known for their ability to inhibit acetylcholinesterase (AChE), a target for Alzheimer's treatment .
- Prolyl Oligopeptidase Inhibition : Research on oxazole-based compounds has identified them as effective modulators of prolyl oligopeptidase (PREP), which plays a role in neurodegeneration. These findings indicate that this compound could similarly affect PREP activity, potentially reducing neurodegenerative symptoms .
Antimicrobial Properties
Preliminary studies suggest that compounds with oxazole rings possess antimicrobial activity. This property is vital in the search for new antibiotics, especially against resistant strains of bacteria and fungi .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various oxazole derivatives on human cancer cell lines. The results indicated that specific modifications enhanced their efficacy, hinting at the potential of this compound in anticancer applications .
Case Study 2: Antimicrobial Testing
In vitro testing has demonstrated promising results for piperidine compounds against Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural similarities suggest potential efficacy in antimicrobial applications .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Activity | Potential cytotoxic effects against various cancer cell lines |
| Enzyme Inhibition | Possible inhibition of acetylcholinesterase and prolyl oligopeptidase |
| Antimicrobial Effects | Activity against bacterial and fungal pathogens |
Mechanism of Action
The mechanism of action of 3-(1,2-Oxazol-4-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position : The position of the heterocyclic ring on the piperidine backbone significantly impacts biological activity. For instance, 3-(1,2-oxazol-4-yl)piperidine’s substitution at C3 may favor interactions with CNS receptors, while C2 or C4 substitutions (e.g., ) alter steric accessibility .
- Ring Type : 1,2-Oxazole (as in the target compound) vs. 1,2,4-oxadiazole (e.g., ) influences electronic properties. Oxadiazoles are more electron-deficient, enhancing hydrogen-bond acceptor capacity .
- Substituent Effects :
Pharmacological and Agrochemical Relevance
Physicochemical Properties
- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for bioavailability. Methoxymethyl () and smaller substituents further enhance this property.
- Hydrogen Bonding : Oxadiazoles and oxazoles participate in directional hydrogen bonds, influencing crystal packing () and stability.
Biological Activity
3-(1,2-Oxazol-4-yl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a piperidine ring linked to an oxazole moiety, which is known to influence its interaction with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 152.19 g/mol. The oxazole ring contributes to the compound's pharmacological properties by enhancing its ability to interact with biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. Research indicates that it may act as a ligand for certain receptors or enzymes, potentially influencing signaling pathways involved in various physiological processes.
Key Molecular Targets
- Prolyl Oligopeptidase (PREP) : Recent studies have shown that oxazole derivatives can inhibit PREP, which is implicated in neurodegenerative diseases. Such inhibition can reduce the dimerization of α-synuclein and enhance protein phosphatase 2A activity, suggesting a neuroprotective effect .
- Cancer Cell Lines : Preliminary findings suggest that related oxazole compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
Biological Activity Overview
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of oxazole-based compounds exhibit significant cytotoxicity against colorectal cancer cell lines. For instance, one derivative showed an IC50 value of 58.4 µM against HT29 cells, indicating stronger activity than standard chemotherapeutics like fluorouracil .
- Neurodegenerative Disease Models : In animal models, compounds similar to this compound have been tested for their ability to penetrate the blood-brain barrier and exhibit neuroprotective effects. These studies highlight the potential for developing treatments for conditions like Parkinson's disease .
- Mechanistic Insights : Research has indicated that oxazole derivatives can affect cellular apoptosis pathways, promoting cell death in cancerous cells while sparing healthy cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Q & A
Q. How to correlate crystallographic data with computational predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
